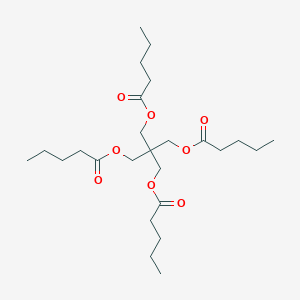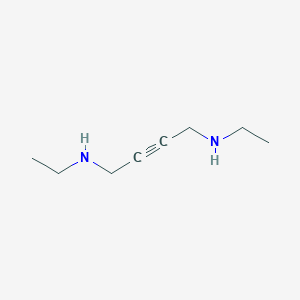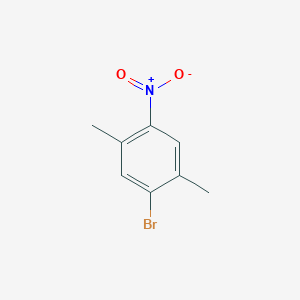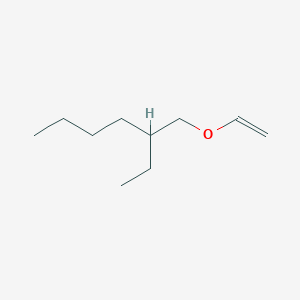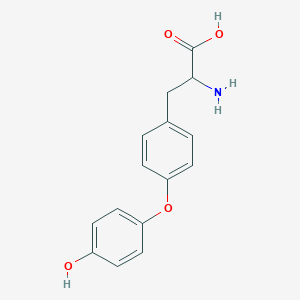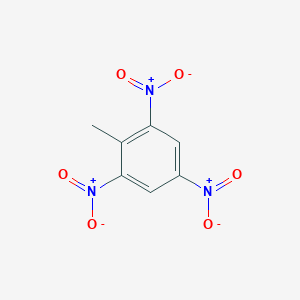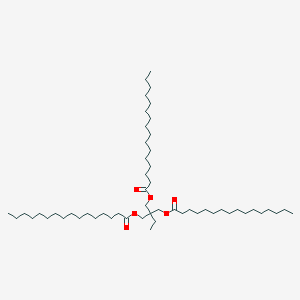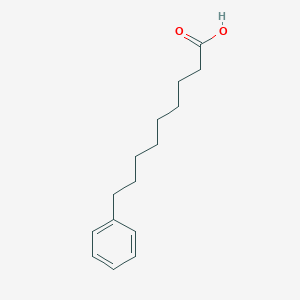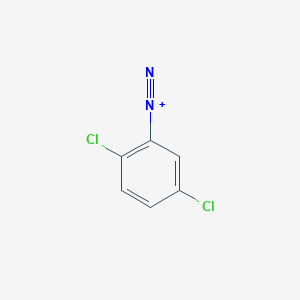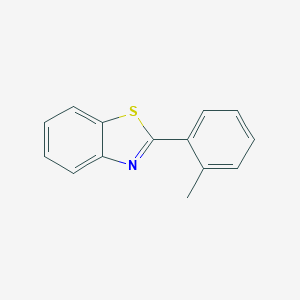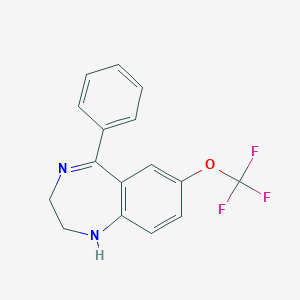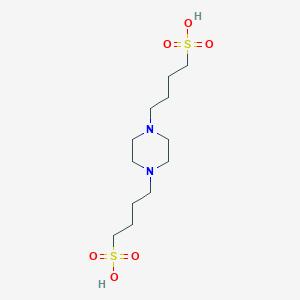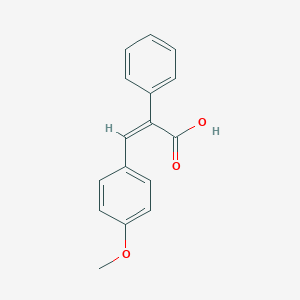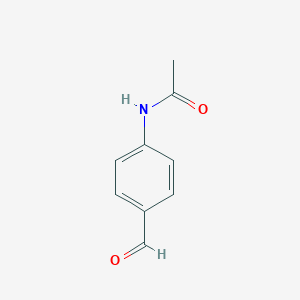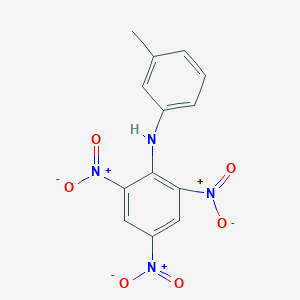
N-Picryl-m-toluidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Picryl-m-toluidine (NPT) is a chemical compound that is widely used in scientific research applications. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol, chloroform, and acetone. NPT is a derivative of the aromatic amine, m-toluidine, and is commonly used as a reagent in the synthesis of dyes, pigments, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Picryl-m-toluidine involves the reaction of the nitro group with ROS, which leads to the formation of a stable nitroxide radical. The formation of the nitroxide radical is accompanied by a change in the optical properties of N-Picryl-m-toluidine, which can be measured spectroscopically.
Biochemische Und Physiologische Effekte
N-Picryl-m-toluidine has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to protect cells from oxidative stress and to inhibit the proliferation of cancer cells. N-Picryl-m-toluidine has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-Picryl-m-toluidine is its high sensitivity and specificity for ROS detection. It is also relatively easy to synthesize and purify, making it a cost-effective reagent for laboratory experiments. However, N-Picryl-m-toluidine has some limitations, including its potential toxicity and the fact that it can only detect certain types of ROS.
Zukünftige Richtungen
There are several future directions for the use of N-Picryl-m-toluidine in scientific research. One area of interest is the development of new derivatives of N-Picryl-m-toluidine that can detect a wider range of ROS. Another area of interest is the use of N-Picryl-m-toluidine in the development of new antioxidant therapies for the treatment of diseases such as cancer and neurodegenerative disorders.
In conclusion, N-Picryl-m-toluidine is a valuable reagent for scientific research applications, particularly in the detection of ROS and the measurement of antioxidant activity. Its well-established synthesis method and high sensitivity make it a versatile tool for laboratory experiments. Further research is needed to explore the full potential of N-Picryl-m-toluidine in the development of new therapies for a range of diseases.
Synthesemethoden
The synthesis of N-Picryl-m-toluidine involves the nitration of m-toluidine with a mixture of nitric and sulfuric acids. The resulting product is then purified by recrystallization from a suitable solvent. The synthesis of N-Picryl-m-toluidine is a well-established procedure, and the purity and yield of the product can be easily controlled.
Wissenschaftliche Forschungsanwendungen
N-Picryl-m-toluidine is widely used in scientific research as a reagent for the detection of free radicals and other reactive oxygen species (ROS). It is also used as a probe for the measurement of antioxidant activity in biological samples. N-Picryl-m-toluidine is a highly sensitive and specific reagent that can detect ROS at low concentrations.
Eigenschaften
CAS-Nummer |
16552-38-8 |
|---|---|
Produktname |
N-Picryl-m-toluidine |
Molekularformel |
C13H10N4O6 |
Molekulargewicht |
318.24 g/mol |
IUPAC-Name |
N-(3-methylphenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C13H10N4O6/c1-8-3-2-4-9(5-8)14-13-11(16(20)21)6-10(15(18)19)7-12(13)17(22)23/h2-7,14H,1H3 |
InChI-Schlüssel |
ZUENYUGGLWYBTO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=CC=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Piktogramme |
Corrosive; Irritant |
Synonyme |
N-Picryl-m-toluidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



